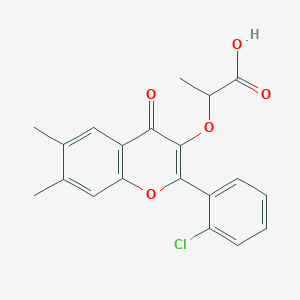![molecular formula C10H15NO4S B241090 4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B241090.png)
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol is a complex organic compound with the molecular formula C10H15NO4S This compound is characterized by the presence of a furan ring, an ethylamine group, and a tetrahydrothiophenol moiety with a 1,1-dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-(2-furyl)ethylamine with tetrahydro-3-thiophenol in the presence of an oxidizing agent to introduce the 1,1-dioxide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group, converting it back to a thiophenol derivative.
Substitution: The furan ring and ethylamine group can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiophenol derivatives.
Scientific Research Applications
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the furan ring and ethylamine group allows it to interact with various biological molecules, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol
- 4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol derivatives
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, ethylamine group, and a tetrahydrothiophenol moiety with a 1,1-dioxide functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C10H15NO4S |
|---|---|
Molecular Weight |
245.3 g/mol |
IUPAC Name |
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H15NO4S/c12-10-7-16(13,14)6-9(10)11-4-3-8-2-1-5-15-8/h1-2,5,9-12H,3-4,6-7H2 |
InChI Key |
KPEFFIAJZCHOSO-UHFFFAOYSA-N |
SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)
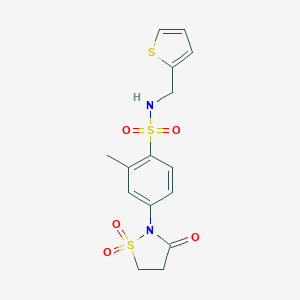
![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![2-(3,5-DIMETHYLPHENOXY)-1-{2-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)
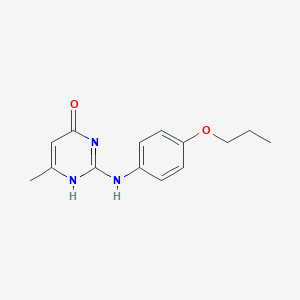
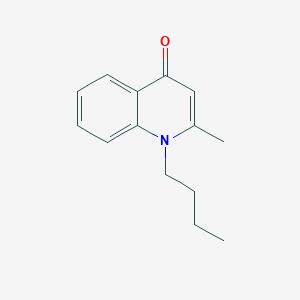
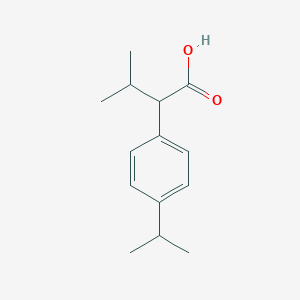
![4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
